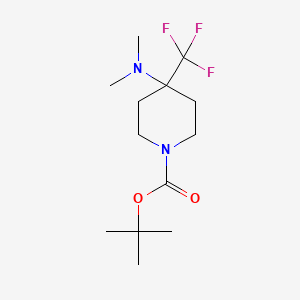

Tert-butyl 4-(dimethylamino)-4-(trifluoromethyl)piperidine-1-carboxylate

Description

Tert-butyl 4-(dimethylamino)-4-(trifluoromethyl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate group at the 1-position and both dimethylamino (-N(CH₃)₂) and trifluoromethyl (-CF₃) substituents at the 4-position of the piperidine ring. This compound is of significant interest in medicinal chemistry due to its structural versatility, which combines electron-withdrawing (CF₃) and electron-donating (N(CH₃)₂) groups. These moieties influence its physicochemical properties, such as solubility, metabolic stability, and binding affinity to biological targets.

Properties

IUPAC Name |

tert-butyl 4-(dimethylamino)-4-(trifluoromethyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23F3N2O2/c1-11(2,3)20-10(19)18-8-6-12(7-9-18,17(4)5)13(14,15)16/h6-9H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVZIACMYHUTOLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C(F)(F)F)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl 4-(dimethylamino)-4-(trifluoromethyl)piperidine-1-carboxylate is a synthetic compound with the molecular formula C13H23F3N2O2. It features a piperidine ring substituted with a tert-butyl group, a dimethylamino group, and a trifluoromethyl group. These structural characteristics contribute to its unique chemical properties and potential biological activities.

- Molecular Weight : 282.30 g/mol

- IUPAC Name : this compound

- CAS Number : 2227206-58-6

Biological Activity Overview

Recent studies suggest that this compound may interact with various biological targets, particularly receptors associated with neurotransmitter systems. This compound's potential applications are being explored in pharmacology, especially regarding its binding affinity to serotonin and dopamine receptors, which are critical in treating mood disorders.

- Receptor Interaction : Preliminary research indicates that this compound may exhibit binding affinity for serotonin and dopamine receptors, which are common targets for antidepressants and antipsychotics.

- Metabolic Stability : The presence of trifluoromethyl groups is known to enhance lipophilicity and metabolic stability, making compounds more effective in biological systems.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features | Unique Aspects |

|---|---|---|---|

| Tert-butyl 4-amino-4-(trifluoromethyl)piperidine-1-carboxylate | C11H20ClF3N2O | Lacks dimethylamino group | More basic due to amino group |

| Tert-butyl 4-(dimethylamino)-piperidine-1-carboxylic acid | C12H21N2O2 | Contains carboxylic acid instead of ester | Increased polarity due to carboxylic acid |

| Tert-butyl 4-(trifluoromethyl)piperidine-1-carboxamide | C12H20F3N2O | Amide instead of ester | Potentially different biological activity due to amide bond |

Comparison with Similar Compounds

Key Observations:

Electronic Effects: The dimethylamino group in the target compound introduces polarity and basicity, contrasting with purely lipophilic analogs like tert-butyl 4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate .

Biological Activity : Compounds with trifluoromethyl groups (-CF₃) exhibit enhanced metabolic stability and bioavailability, making them prevalent in CNS and oncology drug discovery .

Synthetic Complexity: Derivatives with multiple substituents (e.g., aminomethyl and benzyl groups in ) require advanced coupling strategies, such as Buchwald-Hartwig amination or transition-metal catalysis.

Physicochemical and Pharmacokinetic Properties

Discussion:

- The trifluoromethyl group in all three compounds contributes to resistance against enzymatic degradation, a critical factor in drug half-life optimization .

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 4-(dimethylamino)-4-(trifluoromethyl)piperidine-1-carboxylate?

Methodological Answer: The compound is typically synthesized via Boc-protected intermediates. A general protocol involves:

Boc Protection : Reacting piperidine derivatives with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine) .

Functionalization : Introducing trifluoromethyl and dimethylamino groups via nucleophilic substitution or coupling reactions. For example, using trifluoromethylating agents (e.g., Togni’s reagent) and dimethylamine under Pd catalysis .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or crystallization from hexane/EtOAc mixtures .

Key Data: Yields range from 60–85%, with purity confirmed by HPLC (>95%).

Q. What purification techniques are recommended for isolating this compound?

Methodological Answer:

- Column Chromatography : Use silica gel with gradients of hexane/ethyl acetate (3:1 to 1:2) to separate Boc-protected intermediates .

- Crystallization : Optimize solvent polarity (e.g., hexane/EtOAc) for high-purity crystals .

- TLC Monitoring : Employ UV-active plates (254 nm) with iodine staining for real-time tracking .

Q. What safety precautions are critical during handling?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods for reactions releasing volatile trifluoromethyl intermediates .

- Waste Disposal : Segregate halogenated waste (trifluoromethyl byproducts) for licensed treatment .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

Methodological Answer:

- Catalyst Screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for coupling steps to reduce side products .

- Solvent Optimization : Replace DMF with acetonitrile to improve reaction homogeneity .

- DOE (Design of Experiments) : Vary temperature (25–80°C) and stoichiometry (1.0–1.2 eq. reagents) to identify optimal conditions .

Data Contradiction: reports 85% yields with Pd catalysts, while notes 63% yields under similar conditions, suggesting substrate-specific variability.

Q. How can analytical challenges in structural confirmation be addressed?

Methodological Answer:

Q. How to resolve contradictory toxicity data for this compound?

Methodological Answer:

- In Vitro Assays : Conduct MTT assays on HepG2 cells to assess acute cytotoxicity (IC₅₀) .

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., tert-butyl piperidine carboxylates) to infer toxicity profiles .

Note: and highlight gaps in chronic toxicity data, necessitating further in vivo studies.

Q. What mechanistic insights can be derived from structural analogs?

Methodological Answer:

- Molecular Docking : Compare binding affinities of trifluoromethyl derivatives vs. non-fluorinated analogs to target proteins (e.g., kinases) .

- SAR Studies : Modify the dimethylamino group to ethylamino or morpholino to evaluate bioactivity shifts .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

- Accelerated Degradation : Expose to UV light (254 nm), pH 3–10 buffers, and 40°C for 14 days. Monitor via HPLC for decomposition .

- Stabilizers : Add antioxidants (e.g., BHT) to DCM stock solutions to prevent radical-mediated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.